molecular formula C6H9ClN2S B12064466 1-Thiazol-2-ylcyclopropanamine hydrochloride CAS No. 2149591-37-5

1-Thiazol-2-ylcyclopropanamine hydrochloride

Cat. No.: B12064466
CAS No.: 2149591-37-5
M. Wt: 176.67 g/mol
InChI Key: BRGVESABJKNOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thiazol-2-ylcyclopropanamine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1-Thiazol-2-ylcyclopropanamine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thiazole derivatives with cyclopropanamine in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Thiazol-2-ylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

1-Thiazol-2-ylcyclopropanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Thiazol-2-ylcyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-Thiazol-2-ylcyclopropanamine hydrochloride can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal agent.

    Tiazofurin: An anticancer drug.

    Meloxicam: An anti-inflammatory drug.

What sets this compound apart is its unique cyclopropanamine moiety, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

CAS No.

2149591-37-5

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C6H8N2S.ClH/c7-6(1-2-6)5-8-3-4-9-5;/h3-4H,1-2,7H2;1H

InChI Key

BRGVESABJKNOEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CS2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.